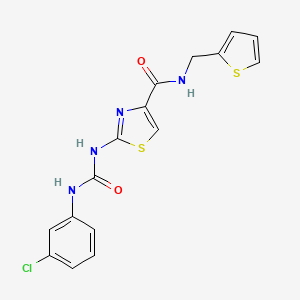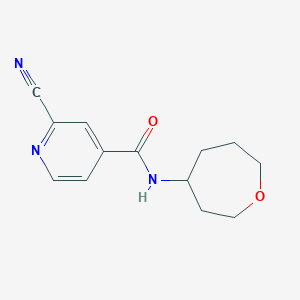![molecular formula C21H21N3O4S B2850178 2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole CAS No. 2319841-76-2](/img/structure/B2850178.png)
2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a benzyloxy group, an imidazole ring, and an azetidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” can be achieved through a multi-step process involving the following key steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions to form the benzyloxy group.
Introduction of the imidazole ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.
Formation of the azetidine ring: The azetidine ring can be synthesized through a ring-closing reaction involving a suitable precursor such as an amino alcohol and a sulfonyl chloride.
Final coupling reaction: The final step involves coupling the benzyloxyphenyl intermediate with the imidazole and azetidine intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functions.
作用機序
The mechanism of action of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring, for example, could bind to metal ions in enzyme active sites, inhibiting their function.
類似化合物との比較
Similar Compounds
(3-(benzyloxy)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(3-(benzyloxy)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” lies in its combination of functional groups and ring systems, which may confer unique chemical and biological properties. The presence of the azetidine ring, in particular, may result in different reactivity and interactions compared to similar compounds with different ring systems.
特性
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-23-11-10-22-21(23)29(26,27)19-13-24(14-19)20(25)17-8-5-9-18(12-17)28-15-16-6-3-2-4-7-16/h2-12,19H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHALFNSMBHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2850098.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)
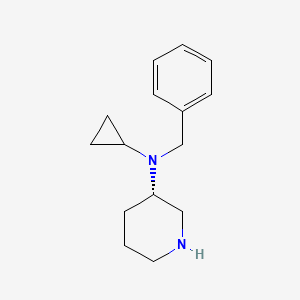
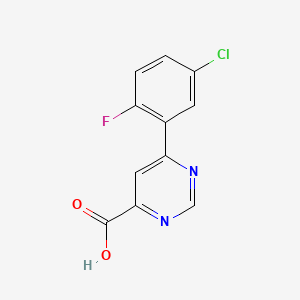
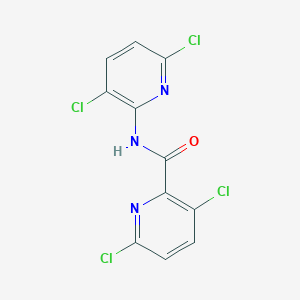
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2850107.png)
![2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE](/img/structure/B2850108.png)
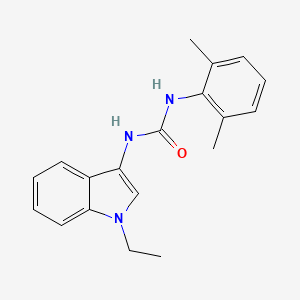
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B2850112.png)
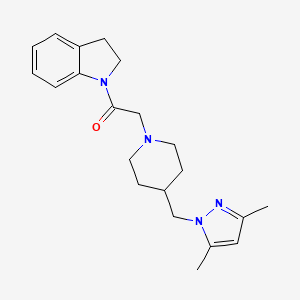
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2850116.png)
